molecular formula C2H8N10O6 B14255312 (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid CAS No. 254879-84-0

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid

Cat. No.: B14255312
CAS No.: 254879-84-0
M. Wt: 268.15 g/mol
InChI Key: KYFCBHJSGKBNQU-UHFFFAOYSA-N
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Description

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid is a compound that features a tetrazine ring substituted with hydrazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine typically involves the reaction of substituted nitriles with hydrazine in the presence of dichloromethane (DCM) and ethanol (EtOH). This reaction is often followed by oxidation using sodium nitrite (NaNO2) in acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium nitrite, acetic acid, hydrazine, and various electrophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .

Mechanism of Action

The mechanism of action of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the derivatives of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine is unique due to its specific substitution pattern and high nitrogen content, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

254879-84-0

Molecular Formula

C2H8N10O6

Molecular Weight

268.15 g/mol

IUPAC Name

(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid

InChI

InChI=1S/C2H6N8.2HNO3/c3-5-1-7-9-2(6-4)10-8-1;2*2-1(3)4/h3-4H2,(H,5,7,8)(H,6,9,10);2*(H,2,3,4)

InChI Key

KYFCBHJSGKBNQU-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(N=N1)NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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